Necrocide 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Necrocide 1, chemically known as 3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1,3-dihydroindole-2-one, is a potent inducer of regulated necrosis. It is distinct from other forms of cell death such as necroptosis, ferroptosis, and pyroptosis. This compound has shown significant efficacy in killing human cancer cells at nanomolar concentrations while sparing normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Necrocide 1 involves several steps, starting with the preparation of the indole core structure. The key steps include:
- Formation of the indole ring through a Fischer indole synthesis.
- Introduction of the cycloheptyl group at the 3-position.
- Addition of the hydroxyphenyl group at the 4-position.
- Methoxylation at the 6-position.
- Methylation at the 7-position.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput synthesis techniques and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Necrocide 1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Necrocide 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study regulated necrosis and its underlying mechanisms.
Biology: Investigated for its ability to induce necrotic cell death in various cell lines.
Medicine: Explored as a potential anticancer agent due to its selective toxicity towards cancer cells.
Industry: Potential applications in the development of new therapeutic agents and research tools
Mechanism of Action
Necrocide 1 exerts its effects by inducing a necrotic cell death pathway that is independent of tumor necrosis factor. It triggers the production of reactive oxygen species in mitochondria, leading to mitochondrial DNA damage and disruption of mitochondrial function. This results in the exposure of calreticulin, secretion of adenosine triphosphate, and release of high mobility group box 1 protein, which are hallmarks of immunogenic cell death .
Comparison with Similar Compounds
Necrostatin-1: An inhibitor of necroptosis.
Ferrostatin-1: An inhibitor of ferroptosis.
Z-VAD-FMK: A pan-caspase inhibitor that prevents apoptosis.
Comparison: Necrocide 1 is unique in its ability to induce a regulated necrotic pathway that is distinct from necroptosis, ferroptosis, and pyroptosis. Unlike Necrostatin-1 and Ferrostatin-1, which inhibit specific forms of cell death, this compound actively induces necrosis through mitochondrial reactive oxygen species production .
Properties
CAS No. |
1247028-61-0 |
---|---|
Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(3S)-3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C23H27NO3/c1-15-20(27-2)14-13-19-21(15)24-22(26)23(19,16-7-5-3-4-6-8-16)17-9-11-18(25)12-10-17/h9-14,16,25H,3-8H2,1-2H3,(H,24,26)/t23-/m0/s1 |
InChI Key |
JLWDEIVDLTXBGE-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1NC(=O)[C@@]2(C3CCCCCC3)C4=CC=C(C=C4)O)OC |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2(C3CCCCCC3)C4=CC=C(C=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.